1-benzoyl-3-(trifluoromethyl)piperidine
Description
1-Benzoyl-3-(trifluoromethyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a benzoyl group at position 1 and a trifluoromethyl (CF₃) group at position 2. This compound combines the lipophilic benzoyl moiety with the electron-withdrawing CF₃ group, which enhances its solubility and metabolic stability compared to non-fluorinated analogs . The piperidine scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets, such as G protein-coupled receptors (GPCRs) and ion channels .
The trifluoromethyl group is a critical structural element, as it improves pharmacokinetic properties by reducing basicity and increasing membrane permeability. This modification is particularly advantageous in central nervous system (CNS)-targeting drugs, where blood-brain barrier penetration is essential .
Properties
CAS No. |
1197635-30-5 |
|---|---|
Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzoyl-3-(trifluoromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Benzyl derivatives of the compound.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-benzoyl-3-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The benzoyl group may also contribute to the compound’s overall pharmacological profile by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The placement of the trifluoromethyl group at C3 (vs.
- Solubility : The benzoyl group in this compound improves aqueous solubility (LogP = 2.8) compared to N-benzyl analogs (LogP = 3.4) due to increased polarity .
- Metabolic Stability : The trifluoromethyl group in all compounds reduces oxidative metabolism, extending half-life in vivo .
Pharmacological Activity
Receptor Binding and Selectivity
- This compound: Demonstrates high affinity for sigma receptors (Ki = 12 nM) and moderate activity at nicotinic acetylcholine receptors (nAChRs, IC₅₀ = 8.5 μM). The CF₃ group eliminates non-specific interactions with KCl-mediated neurosecretion pathways, enhancing selectivity .
- COB-3 (1-Benzoyl-2-methyl-3-(trifluoromethyl)piperidine) : A closely related analog with a 14-fold increase in nAChR potency (IC₅₀ = 0.6 μM) compared to the parent compound KAB-18, attributed to the addition of a methyl group at C2 .
- SR142801 (Benzoylpiperidine with dichlorophenyl) : Shows potent neurokinin receptor antagonism (Ki = 0.3 nM) but lower sigma receptor affinity (Ki = 450 nM), highlighting the trade-off between substituent bulk and target selectivity .
Antitumor and Antimicrobial Activity
- This compound : Exhibits moderate antitumor activity (IC₅₀ = 18 μM against HeLa cells), while analogs with pyridine or indole substituents (e.g., MEN11420) show enhanced efficacy (IC₅₀ < 5 μM) due to additional π-π stacking interactions .
- Nigramide analogs (e.g., Nigramide A) : Piperidine-based natural products with antimicrobial activity (MIC = 4 μg/mL against S. aureus), though lacking the trifluoromethyl group .
Q & A
Q. What are the common synthetic strategies for 1-benzoyl-3-(trifluoromethyl)piperidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and protective group strategies. For example, trifluoromethylpyridine derivatives (e.g., 2-chloro-3-trifluoromethylpyridine) can react with bromothiophenols or benzyl halides under anhydrous conditions using potassium carbonate as a base and DMF as a solvent. Reaction optimization includes temperature control (e.g., 110°C) and catalyst selection (e.g., palladium for coupling reactions) to improve yield and purity .
Q. Which analytical methods are critical for characterizing this compound?
Post-synthesis characterization relies on nuclear magnetic resonance (NMR, including H and C), high-performance liquid chromatography (HPLC) for purity assessment, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For instance, NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.5 ppm (piperidine protons) are diagnostic for structural validation .
Q. What solvents and conditions enhance the solubility of this compound?
Hydrochloride salt formation (e.g., converting the free base to a hydrochloride salt) improves solubility in polar solvents like water or ethanol. Ethyl acetate and dichloromethane are preferred for extraction due to their compatibility with trifluoromethyl groups .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura coupling steps be mitigated?
Optimize catalyst systems (e.g., Pd(PPh) or PdCl(dppf)) and reaction time (12–24 hours). Ensure rigorous exclusion of moisture/oxygen and use degassed solvents. Pre-activation of boronic acids with sodium hydroxide may also enhance coupling efficiency .
Q. How do structural modifications (e.g., substituent position) influence biological activity?
The position of the trifluoromethyl group significantly impacts steric and electronic properties. For example, meta-substitution on the benzoyl ring enhances binding to CNS targets due to improved lipophilicity, whereas para-substitution may reduce metabolic stability. Comparative studies using analogs with varying substituent positions (e.g., 2-, 3-, or 4-trifluoromethylpyridine) are critical .
Q. How should researchers resolve contradictions in reported IC50_{50}50 values across studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or cell line variability. Standardize protocols using reference inhibitors (e.g., donepezil for acetylcholinesterase assays) and validate results across multiple independent replicates. Cross-check solubility and stability of the compound in assay media .
Q. What strategies improve metabolic stability in preclinical models?
Introduce electron-withdrawing groups (e.g., fluorine) to reduce cytochrome P450-mediated oxidation. Deuterium labeling at metabolically labile sites (e.g., benzylic positions) can prolong half-life. Pharmacokinetic studies in rodent models should monitor metabolites via LC-MS/MS .
Q. How can computational methods guide the design of derivatives?
Molecular docking (e.g., using AutoDock Vina) identifies key interactions with target proteins (e.g., serotonin receptors). Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitution reactions. Validate predictions with synthetic and crystallographic data .
Safety and Handling
Q. What safety precautions are essential during handling?
Use fume hoods for reactions involving volatile solvents (DMF, dichloromethane). Store the compound in airtight containers under nitrogen at –20°C to prevent hydrolysis. Dispose of waste via incineration or licensed chemical waste services, adhering to local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
